N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine
Brand Name: Vulcanchem
CAS No.: 1287217-84-8
VCID: VC2668061
InChI: InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3
SMILES: CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F
Molecular Formula: C8H10F5NS
Molecular Weight: 247.23 g/mol

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine

CAS No.: 1287217-84-8

Cat. No.: VC2668061

Molecular Formula: C8H10F5NS

Molecular Weight: 247.23 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine - 1287217-84-8

Specification

CAS No. 1287217-84-8
Molecular Formula C8H10F5NS
Molecular Weight 247.23 g/mol
IUPAC Name N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Standard InChI InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3
Standard InChI Key PBZXIJYTOCWHPM-UHFFFAOYSA-N
SMILES CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F
Canonical SMILES CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F

Introduction

Chemical Identity and Basic Properties

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is characterized by a benzyl group substituted with a pentafluorosulfanyl (SF5) group at the para position and a methylamine group attached to the benzylic carbon. The compound possesses the following fundamental properties:

Molecular Information

  • Molecular Formula: C8H10F5NS

  • Molecular Weight: 247.227 g/mol

  • Compound is canonicalized: True

The structure consists of a benzene ring with a pentafluorosulfanyl group at the para position and a CH2-NH-CH3 group attached to the benzene ring, creating the benzylamine portion of the molecule.

Structural Comparison

While N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine contains the pentafluorosulfanyl group, it shares structural similarities with other substituted benzylamines such as N-Methyl-4-methylbenzylamine (C9H13N) and N-methyl-4-(N,N-dimethylamino)benzylamine (C10H16N2) . These structural analogs provide insight into potential properties and behaviors of the target compound when specific data is limited.

Synthesis Approaches

The synthesis of N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine likely follows similar pathways to those used for other N-substituted benzylamines, with modifications to accommodate the pentafluorosulfanyl group.

Reduction of Imines

An alternative synthesis could involve the formation and subsequent reduction of an imine intermediate:

  • Condensation of 4-(pentafluorosulfanyl)benzaldehyde with methylamine to form an imine

  • Reduction of the imine using a reducing agent such as sodium borohydride or catalytic hydrogenation

Physical and Chemical Properties

Predicted Properties

While specific experimental data for N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is limited in the available literature, certain properties can be inferred based on structurally similar compounds:

Solubility

The compound likely exhibits moderate solubility in organic solvents such as dichloromethane, methanol, and acetonitrile based on its structure and the behavior of similar benzylamines. The SF5 group would likely contribute to decreased water solubility compared to non-fluorinated analogs.

Stability

The Pentafluorosulfanyl (SF5) Group and Its Impact

Unique Properties of the SF5 Group

The pentafluorosulfanyl (SF5) group is a distinctive structural feature that imparts specific properties to molecules:

  • High electronegativity

  • Significant steric bulk

  • Exceptional stability

  • Strong electron-withdrawing character

  • High lipophilicity

These characteristics make SF5-containing compounds interesting candidates for various applications, particularly in medicinal chemistry and materials science.

Comparison with Trifluoromethyl (CF3) Group

Studies on pentafluorosulfanyl compounds indicate that SF5-bearing molecules exhibit different pharmacological properties compared to their CF3 analogs:

  • SF5 compounds typically show greater protein binding than corresponding CF3 compounds

  • SF5 derivatives are generally less metabolized in human microsomes

This suggests that the substitution of a CF3 group with an SF5 group could potentially improve the metabolic stability and bioavailability of drug candidates.

Biological and Pharmacological Considerations

Structure-Activity Relationships

The incorporation of the SF5 group into the benzylamine structure may confer unique biological properties:

  • The increased lipophilicity may enhance membrane permeability

  • The electron-withdrawing effect could influence binding to biological targets

  • The metabolic stability differences may lead to improved pharmacokinetic profiles

These properties make N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine and related compounds potentially valuable scaffolds in drug discovery efforts.

Analytical Considerations

Chromatographic Behavior

The compound would likely exhibit retention behavior on chromatographic systems influenced by:

  • The lipophilicity contributed by the SF5 group

  • The basic nitrogen of the methylamine moiety

  • The aromatic character of the benzene ring

Applications in Research and Development

Medicinal Chemistry Applications

The incorporation of pentafluorosulfanyl groups into pharmaceutical candidates represents an emerging strategy in drug design:

  • SF5-bearing compounds are being evaluated for anti-tuberculosis activity

  • The unique properties of the SF5 group may address challenges in drug development such as metabolic stability

  • The altered protein binding characteristics may influence target selectivity

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